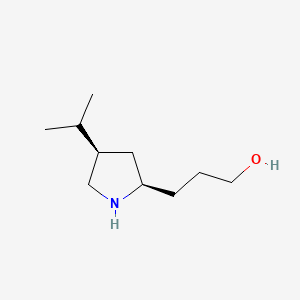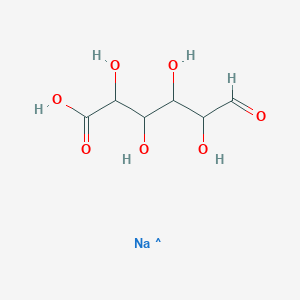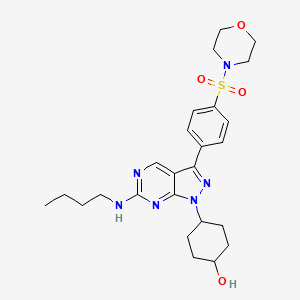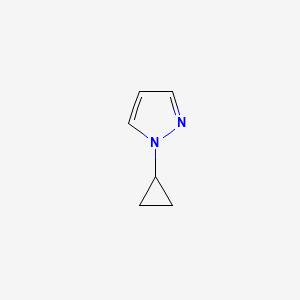
(2S)-N'-Nitrosonornicotine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N’-Nitrosonornicotine-d4 is a deuterated analog of N’-Nitrosonornicotine, a tobacco-specific nitrosamine. This compound is of significant interest due to its potential implications in cancer research, particularly in understanding the carcinogenic mechanisms associated with tobacco use. The deuterium labeling in (2S)-N’-Nitrosonornicotine-d4 allows for more precise analytical studies, especially in tracing metabolic pathways and understanding the compound’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N’-Nitrosonornicotine-d4 typically involves the nitration of (2S)-Nornicotine-d4. The process begins with the preparation of (2S)-Nornicotine-d4, which is then subjected to nitration using nitrosating agents such as sodium nitrite in acidic conditions. The reaction is carefully controlled to ensure the selective formation of the nitroso group at the desired position.
Industrial Production Methods: Industrial production of (2S)-N’-Nitrosonornicotine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-N’-Nitrosonornicotine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amino derivatives.
Aplicaciones Científicas De Investigación
(2S)-N’-Nitrosonornicotine-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways of nitrosamines.
Biology: Helps in understanding the biological effects of nitrosamines and their role in carcinogenesis.
Medicine: Assists in the development of diagnostic tools and therapeutic strategies for tobacco-related cancers.
Industry: Employed in the quality control of tobacco products and in the development of safer alternatives.
Mecanismo De Acción
The mechanism of action of (2S)-N’-Nitrosonornicotine-d4 involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenic processes. The deuterium labeling allows for precise tracking of the compound’s metabolic fate, providing insights into its molecular targets and pathways involved in its biological effects.
Comparación Con Compuestos Similares
N’-Nitrosonornicotine: The non-deuterated analog, widely studied for its carcinogenic properties.
N’-Nitrosoanabasine: Another tobacco-specific nitrosamine with similar biological effects.
N’-Nitrosoanatabine: Similar in structure and function, used in comparative studies.
Uniqueness: The primary uniqueness of (2S)-N’-Nitrosonornicotine-d4 lies in its deuterium labeling, which provides enhanced stability and allows for more accurate analytical studies. This makes it a valuable tool in research focused on understanding the detailed mechanisms of nitrosamine-induced carcinogenesis.
Propiedades
Número CAS |
1426174-36-8 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
181.231 |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-[(2S)-1-nitrosopyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
Clave InChI |
XKABJYQDMJTNGQ-FUQHWSCXSA-N |
SMILES |
C1CC(N(C1)N=O)C2=CN=CC=C2 |
Sinónimos |
N’-Nitrosonornicotine-d4; (S)-3-(1-Nitroso-2-pyrrolidinyl)pyridine-d4; 1’-Demethyl-1’-nitroso-nicotine-d4; (S)-NNN-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)



![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)


